1,5-Dibromo-2-methylpentane
Overview
Description
1,5-Dibromo-2-methylpentane is an organic compound with the molecular formula C6H12Br2. It is a dibromo derivative of 2-methylpentane, characterized by the presence of two bromine atoms attached to the first and fifth carbon atoms of the pentane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-methylpentane can be synthesized through the bromination of 2-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 2-methylpentane is reacted with bromine under controlled conditions. The reaction parameters such as temperature, pressure, and bromine concentration are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of a strong base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used under heated conditions.
Major Products Formed
Substitution Reactions: Products include alcohols or ethers depending on the nucleophile used.
Elimination Reactions: The major products are alkenes such as 2-methyl-1-pentene or 2-methyl-2-pentene.
Scientific Research Applications
1,5-Dibromo-2-methylpentane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Chemical Reagents: It acts as a reagent in various chemical reactions and transformations.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-methylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dibromo-3-methylpentane
- 1,2-Dibromo-4-methylpentane
- 1,3-Dibromo-2-methylpropane
Uniqueness
1,5-Dibromo-2-methylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different reactivity profiles and selectivity in substitution and elimination reactions.
Properties
IUPAC Name |
1,5-dibromo-2-methylpentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(5-8)3-2-4-7/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNRTAHSAPJDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282778 | |
Record name | 1,5-dibromo-2-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25118-31-4 | |
Record name | NSC27966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-dibromo-2-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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